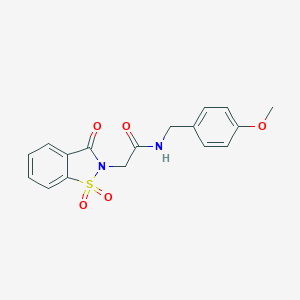![molecular formula C23H20N2O4S2 B426486 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B426486.png)
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide is a complex organic compound that belongs to the class of benzisothiazoles This compound is characterized by its unique structure, which includes a benzisothiazole ring fused with other functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide typically involves multiple steps. The starting materials often include benzisothiazole derivatives and other organic reagents. The reaction conditions may involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Applications De Recherche Scientifique
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide: This compound shares a similar benzisothiazole core structure but differs in its functional groups.
Benzisothiazolinone (BIT): Another related compound with antimicrobial properties, commonly used as a preservative.
Uniqueness
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}acetamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propriétés
Formule moléculaire |
C23H20N2O4S2 |
|---|---|
Poids moléculaire |
452.5g/mol |
Nom IUPAC |
N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C23H20N2O4S2/c1-16-13-17(15-30-18-7-3-2-4-8-18)11-12-20(16)24-22(26)14-25-23(27)19-9-5-6-10-21(19)31(25,28)29/h2-13H,14-15H2,1H3,(H,24,26) |
Clé InChI |
YWKXQBJOAYBJML-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
SMILES canonique |
CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(3-chlorophenyl)sulfamoyl]phenyl]-3,5-dimethoxybenzamide](/img/structure/B426405.png)

![2,3-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B426408.png)
![5-bromo-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}thiophene-2-sulfonamide](/img/structure/B426409.png)
![N-butyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B426410.png)
![5-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B426411.png)


![1-[(5-Bromo-2-thienyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B426414.png)
![N-(5-chloro-2-methoxyphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B426419.png)
![2-bromo-4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B426420.png)
![(5E)-3-(4-chlorophenyl)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B426421.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B426423.png)
![4-bromo-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B426424.png)
